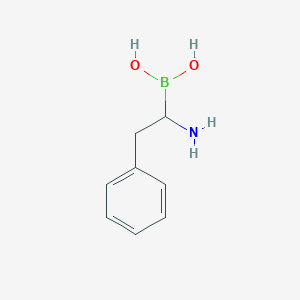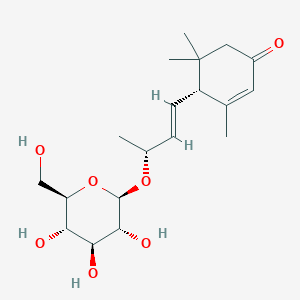
Amicoumacin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amicoumacin C is a member of the amicoumacin family of natural products, which are primarily produced by bacteria of the genus Bacillus. These compounds are known for their antibacterial, antifungal, anticancer, and anti-inflammatory activities . This compound, along with its analogs, has been isolated from Gram-positive Bacillus and Nocardia species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of amicoumacin C involves the formation of its amino acid component via dihydrooxazine formation through intramolecular conjugate addition . This method is efficient and stereoselective, utilizing a δ-trichloroacetimidoyloxy-α,β-unsaturated ester derived from 4,6-O-p-methoxybenzylidene-protected D-glucose .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Bacillus species in a medium designed to mimic the amino acid content of waxmoth larval circulatory fluid . This method stimulates the production of amicoumacins in the bacteria, which can then be isolated and purified .
Análisis De Reacciones Químicas
Types of Reactions: Amicoumacin C undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound include its various analogs, such as amicoumacin A and B, which differ in the radicals at the C-12’ atom . These analogs exhibit different biological activities and are studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Amicoumacin C has a wide range of scientific research applications due to its diverse biological activities . In chemistry, it is used as a model compound for studying the synthesis and modification of dihydroisocoumarin natural products . In biology and medicine, this compound is studied for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains . It also shows potential as an anticancer agent due to its ability to inhibit protein synthesis in cancer cells . Additionally, this compound is explored for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Mecanismo De Acción
Amicoumacin C exerts its effects by inhibiting bacterial growth through the inhibition of ribosomal translation . It binds to the bacterial 30S ribosomal subunit, interfering with mRNA binding and tRNA acceptor sites . This disruption of normal protein synthesis leads to the production of non-functional or toxic peptides, ultimately inhibiting bacterial growth . The compound also stabilizes the mRNA, which is relatively unusual and implies a unique way of translation inhibition .
Comparación Con Compuestos Similares
Amicoumacin C is structurally related to other amicoumacins, such as amicoumacin A and B . These compounds vary in the radicals at the C-12’ atom, which influences their biological activities . Similar compounds include xenocoumacin, produced by the Gram-negative bacterium Xenorhabdus nematophila, and amylomacins, isolated from Bacillus amyloliquefaciens .
Propiedades
Fórmula molecular |
C20H26N2O7 |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
(2S)-2-[(2S,3S)-3-amino-5-oxooxolan-2-yl]-2-hydroxy-N-[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]acetamide |
InChI |
InChI=1S/C20H26N2O7/c1-9(2)6-12(22-19(26)17(25)18-11(21)8-15(24)29-18)14-7-10-4-3-5-13(23)16(10)20(27)28-14/h3-5,9,11-12,14,17-18,23,25H,6-8,21H2,1-2H3,(H,22,26)/t11-,12-,14-,17-,18-/m0/s1 |
Clave InChI |
HVZSDRPOEPOHHS-YKRRISCLSA-N |
SMILES isomérico |
CC(C)C[C@@H]([C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)[C@H]([C@@H]3[C@H](CC(=O)O3)N)O |
SMILES canónico |
CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C3C(CC(=O)O3)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B13405230.png)

![Methyl 2-[3-(2-methylpropyl)phenyl]propanoate](/img/structure/B13405235.png)








![6-Hydroxy-2,2-dimethyl-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)dihydrofuro[2,3-d][1,3]dioxol-3a(5h)-yl 4-methylbenzenesulfonate](/img/structure/B13405298.png)

